

# Physical and chemical properties of Thalidomide-O-amido-PEG4-azide

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Compound of Interest		
Compound Name:	Thalidomide-O-amido-PEG4-azide	
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An In-Depth Technical Guide to Thalidomide-O-amido-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Thalidomide-O-amido-PEG4-azide is a heterobifunctional chemical tool essential in the field of targeted protein degradation. It serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a terminal azide group, which allows for covalent conjugation to a target protein ligand via click chemistry. [4][5][6] The PEG4 spacer enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This guide details the physical and chemical properties, mechanism of action, and relevant experimental protocols for the application of Thalidomide-O-amido-PEG4-azide in research and drug development.

## **Physical and Chemical Properties**

The fundamental physical and chemical characteristics of **Thalidomide-O-amido-PEG4-azide** are summarized below. These properties are critical for its handling, storage, and application in chemical synthesis and biological assays.



Property	Value	Source(s)
Molecular Formula	C25H32N6O10	[9][10][11]
Molecular Weight	576.6 g/mol	[9][10]
CAS Number	2411681-89-3	[3][10][11]
Appearance	White to off-white solid	[3]
Purity	Typically ≥95-98%	[10][11]
IUPAC Name	N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]e	[9]
Canonical SMILES	C1CC(=O)NC(=O)C1N2C(=O) C3=C(C2=O)C(=CC=C3)OCC( =O)NCCOCCOCCOCCOCN =[N+]=[N-]	[9]



Solubility & Storage	Recommendations	Source(s)
Solubility	Soluble in Water, DMF, DCM, and DMSO.[12]	[12]
Storage Conditions (Solid)	Store at -20°C in a sealed container, away from moisture. [3][4][10]	[3][4][10]
Storage Conditions (In Solvent)	When dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[4]	[3][4]
Shipping	Typically shipped at ambient temperature.[10][12]	[10][12]

# Mechanism of Action: PROTAC-Mediated Protein Degradation

**Thalidomide-O-amido-PEG4-azide** functions as a critical building block for PROTACs. A PROTAC is a heterobifunctional molecule with two key ligands connected by a linker: one ligand binds to a target Protein of Interest (POI), and the other binds to an E3 ubiquitin ligase. [4][6][13]

The thalidomide component of this molecule specifically binds to the Cereblon (CRBN) subunit of the E3 ubiquitin ligase complex.[14][15] The azide group serves as a reactive handle for "click chemistry," allowing for the efficient and specific conjugation of a "warhead" ligand that targets a specific POI.

The overall mechanism proceeds as follows:

 Ternary Complex Formation: Once the PROTAC is synthesized and introduced into a cellular system, it simultaneously binds to the POI and the CRBN E3 ligase, forming a key ternary



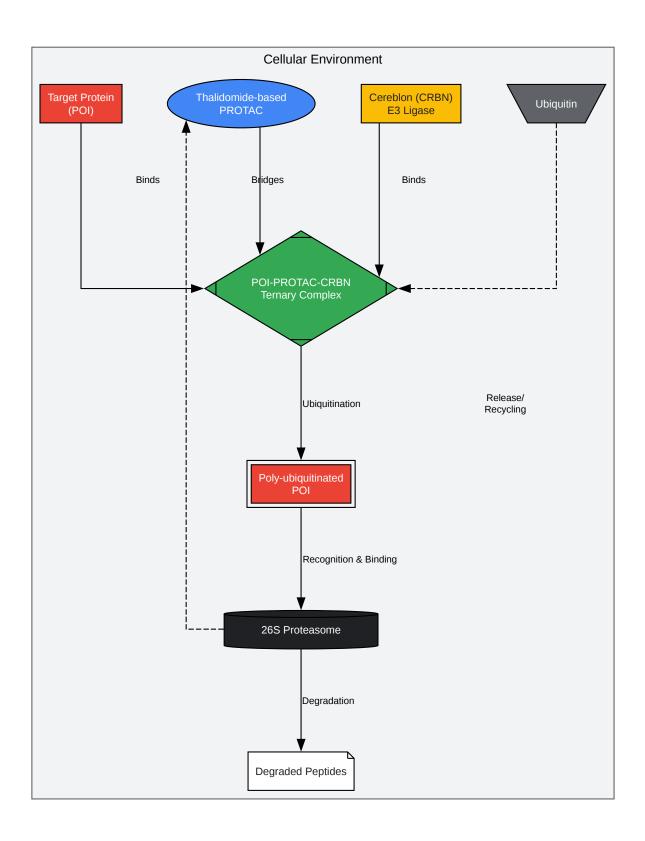




complex (POI-PROTAC-CRBN). The PEG4 linker provides the optimal length and flexibility to facilitate this interaction.[15]

- Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[16]
- Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the tagged POI into small peptides, while the PROTAC molecule can be recycled to induce the degradation of another POI molecule.[4][16]





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Caption: PROTAC-mediated protein degradation pathway.



## **Experimental Protocols & Applications**

**Thalidomide-O-amido-PEG4-azide** is primarily used in the first step of a multi-stage research process: the synthesis of a novel PROTAC. Below are generalized protocols for its application.

### **Protocol 1: PROTAC Synthesis via Click Chemistry**

This molecule's azide group enables its conjugation to a POI ligand containing a terminal alkyne or a strained cycloalkyne.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Principle: This is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne.
- Materials:
  - Thalidomide-O-amido-PEG4-azide
  - Alkyne-functionalized POI ligand
  - Copper(II) sulfate (CuSO<sub>4</sub>)
  - Sodium ascorbate (or another reducing agent)
  - Solvent (e.g., DMSO, t-BuOH/H<sub>2</sub>O mixture)
- Methodology:
  - Dissolve Thalidomide-O-amido-PEG4-azide (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in a suitable solvent.
  - Add sodium ascorbate (0.2-0.5 eq) to the mixture.
  - Add CuSO<sub>4</sub> (0.1-0.2 eq) to initiate the reaction.
  - Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS or TLC.



- Upon completion, purify the resulting PROTAC using standard chromatographic techniques (e.g., HPLC).
- B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Principle: This is a copper-free click reaction that is ideal for biological systems where copper toxicity is a concern. It utilizes a strained cycloalkyne, such as DBCO or BCN.[4][5][6]
- Materials:
  - Thalidomide-O-amido-PEG4-azide
  - DBCO- or BCN-functionalized POI ligand
  - Biocompatible solvent (e.g., DMSO, PBS)
- Methodology:
  - Dissolve Thalidomide-O-amido-PEG4-azide (1.0 eq) and the strained alkynefunctionalized POI ligand (1.0-1.5 eq) in the chosen solvent.
  - Stir the reaction at room temperature for 1-12 hours. The reaction is typically faster than CuAAC.
  - Monitor progress by LC-MS.
  - Purify the final PROTAC product as needed.

## Protocol 2: Assessing PROTAC-Induced Protein Degradation via Western Blot

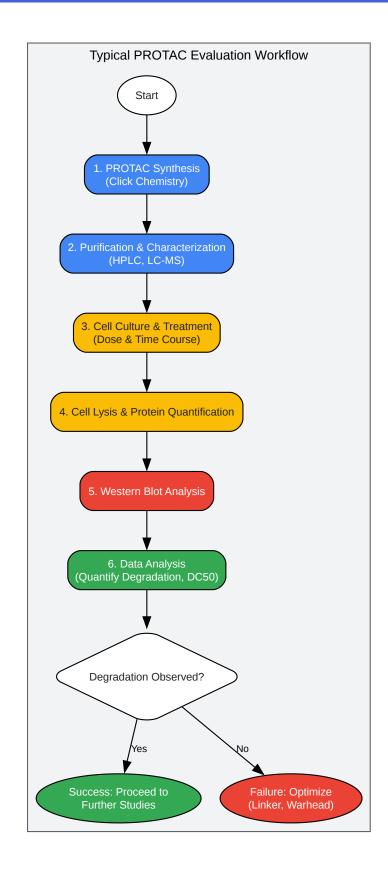
This protocol determines the efficacy of the newly synthesized PROTAC in degrading the target protein within cells.

- Materials:
  - Cell line expressing the target protein



- Synthesized PROTAC molecule
- Vehicle control (e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibodies (against the POI and a loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Methodology:
  - Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 μM) for a set time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
  - Cell Lysis: Wash the cells with cold PBS and lyse them using the lysis buffer.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
  - SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDSpolyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
  - Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with the primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control.[15]
  - Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[17]
  - Analysis: Quantify the band intensity for the POI relative to the loading control to determine the extent of protein degradation at each PROTAC concentration.





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